molecular formula C10H4Br2O5 B13045348 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13045348
M. Wt: 363.94 g/mol
InChI Key: YXOLQFZJHGWHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic brominated coumarin derivative intended for research applications. This compound belongs to the class of 7-hydroxycoumarins, which are recognized as valuable scaffolds in medicinal chemistry due to their diverse biological activities . Coumarin derivatives are frequently investigated for their antimicrobial potential, particularly against resistant bacterial strains like Staphylococcus aureus . The specific bromination at the 6 and 8 positions is a common strategy in drug discovery to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which can enhance potency and fine-tune drug-like properties . The carboxylic acid functional group at the C-3 position provides a versatile handle for further chemical modification, allowing researchers to create amides, esters, or conjugate the molecule to other platforms for various experimental purposes . As a building block, this compound can be used to develop novel chemical entities for screening in pharmacological and biochemical assays. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

Molecular Formula

C10H4Br2O5

Molecular Weight

363.94 g/mol

IUPAC Name

6,8-dibromo-7-hydroxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4Br2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15)

InChI Key

YXOLQFZJHGWHLM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Knoevenagel Condensation with Meldrum’s Acid

This is a widely used method for the synthesis of 2-oxo-2H-chromene-3-carboxylic acid derivatives, including the dibromo-substituted compound.

Procedure:

  • Start with 6,8-dibromo-7-hydroxy-2-hydroxybenzaldehyde or similar dibromo-substituted salicylaldehyde derivative.
  • React with Meldrum’s acid in the presence of a base or catalyst under reflux conditions.
  • The condensation forms the coumarin ring with a 3-carboxylic acid precursor.
  • Subsequent hydrolysis of the Meldrum’s acid adduct yields the free carboxylic acid at position 3.

Reaction conditions:

  • Solvent: Typically tetrahydrofuran (THF) or methanol
  • Temperature: Reflux or 60–85 °C
  • Time: Several hours (e.g., 3–5 h)
  • Workup: Acidic hydrolysis with HCl (3 M) at 75 °C for 30 min to liberate the carboxylic acid
  • Purification: Filtration, washing, and column chromatography using dichloromethane/methanol mixtures

Yields and Purity:

  • Reported yields range from 80% to 90%
  • Purity >99% confirmed by NMR and HRMS
  • Melting point: 218–220 °C

Bromination of Hydroxy Coumarin Intermediates

  • Bromination is performed on hydroxy-substituted coumarins to introduce bromine atoms at positions 6 and 8.
  • Reagents: Bromine or N-bromosuccinimide (NBS) in acetic acid or other suitable solvents.
  • Conditions: Controlled temperature (room temperature to 85 °C), with catalytic sulfuric acid sometimes added to facilitate electrophilic substitution.
  • The reaction mixture is poured into ice water to precipitate the dibromo product.
  • The precipitate is filtered, washed, and dried under vacuum.

Alternative Method: Condensation with Dimethyl Malonate and Piperidine Catalyst

  • Starting from 2,4-dihydroxybenzaldehyde derivatives, condensation with dimethyl malonate in dry methanol with piperidine catalyst at 60 °C for 48 h can yield methyl esters of hydroxy coumarins.
  • Subsequent bromination and hydrolysis steps convert these esters into the desired this compound.
  • This method is reported with yields around 90% for the methyl ester intermediate.

Summary Table of Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature Time Yield (%) Purification Method Notes
Knoevenagel condensation 6,8-dibromo-7-hydroxy-salicylaldehyde + Meldrum’s acid, base catalyst Reflux or 60–85 °C 3–5 h 80–90 Column chromatography (DCM/MeOH) High purity (>99%), white solid
Acid hydrolysis 3 M HCl 75 °C 30 min - Filtration, washing Converts Meldrum’s acid adduct to acid
Bromination Bromine or NBS, acetic acid, catalytic H2SO4 RT to 85 °C 3 h - Filtration, washing Controlled dibromination at 6,8-positions
Condensation with dimethyl malonate 2,4-dihydroxybenzaldehyde + dimethyl malonate + piperidine 60 °C 48 h ~90 Filtration, washing Intermediate methyl ester formation

Analytical Data Supporting Preparation

  • NMR (1H and 13C): Characteristic signals confirm substitution pattern and coumarin core integrity.
  • HRMS: Molecular ion peaks consistent with dibromo-substituted chromene carboxylic acid.
  • Melting Point: Sharp melting point range (218–220 °C) indicating purity.
  • Purity: >99% by chromatographic methods.

Research Findings and Optimization Notes

  • The use of Meldrum’s acid in Knoevenagel condensation offers a straightforward route to 3-carboxy coumarins with good yields and purity.
  • Bromination must be carefully controlled to avoid over-bromination or substitution at undesired positions.
  • Acidic hydrolysis conditions are optimized to prevent decomposition of the coumarin ring while effectively liberating the carboxylic acid.
  • Alternative catalysts such as ammonium acetate in aqueous media have been explored for environmentally friendly synthesis but are less common for dibromo derivatives.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: 6,8-Dibromo-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-methanol.

    Esterification Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylate esters.

Scientific Research Applications

Biological Activities

The compound has shown a range of biological activities, which can be categorized as follows:

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals effectively.
  • Enzyme Inhibition :
    • Research indicates that 6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid may act as an enzyme inhibitor, potentially modulating biochemical pathways associated with inflammation and oxidative stress .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .
  • G Protein-Coupled Receptor Modulation :
    • The compound has been identified as a partial agonist of G protein-coupled bile acid receptor 1 (GPBA), which is implicated in glucose metabolism and could be targeted for diabetes treatment .

Medicinal Chemistry

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies

  • Antioxidant Efficacy :
    • A study demonstrated that derivatives of this compound exhibited enhanced antioxidant properties compared to their parent structures, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress .
  • Cancer Therapeutics :
    • In vitro studies on lung cancer cell lines showed that the compound could inhibit growth and promote apoptosis through mechanisms involving the modulation of apoptotic pathways .
  • Diabetes Management :
    • The partial agonistic activity at GPBA suggests a pathway for the development of drugs that could improve insulin sensitivity and glucose tolerance in diabetic models .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine substitutions at positions 6 and 8Antioxidant, anticancer
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acidLacks bromine substitutionsModerate antioxidant
6-Methyl-2-oxo-2H-chromeneContains a methyl group instead of brominesLower reactivity

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atoms and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be contextualized by comparing it to analogous coumarin derivatives. Below is a detailed analysis based on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name CAS Number Substituents (Positions) Key Features Melting Point (°C) Reactivity/Biological Notes
This compound - Br (6,8), OH (7), COOH (3) High polarity due to Br and COOH; potential H-bond donor/acceptor sites Not reported Precursor for heterocycles (e.g., thiadiazoles)
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 2199-86-2 Cl (6,8), COOH (3) Lower molecular weight vs. Br analog; weaker electron-withdrawing effects Not reported Likely reduced bioactivity compared to Br derivatives
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 183736-74-5 Cl (6), OH (7), COOH (3) Single Cl substitution; hydroxyl enhances H-bonding capacity Not reported Potential antioxidant or antimicrobial agent
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 91058-98-9 Cl (6), COOCH3 (3) Ester group improves lipophilicity; prodrug potential Not reported Enhanced membrane permeability vs. carboxylic acid
6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile - Br (6,8), OH (7), CN (3) Nitrile group increases electrophilicity; stable crystalline form 275 Reacts with nucleophiles (e.g., amines)

Key Comparative Insights

This impacts solubility and reactivity in synthetic pathways, such as condensation reactions with hydrazines or hydroxylamine .

Synthetic Utility :

  • The target compound’s aldehyde precursor (6,8-dibromo-7-hydroxychromone-3-carboxaldehyde) has been used to synthesize heterocycles like thiadiazoles (compound 10) and oximes (compound 11) under mild conditions, highlighting its versatility as a synthon .
  • In contrast, dichloro or ester analogs may exhibit divergent reactivity due to reduced electron-withdrawing effects or steric hindrance.

Crystallographic Considerations :

  • Hydrogen-bonding patterns (e.g., hydroxyl and carbonyl interactions) likely differ between brominated and chlorinated derivatives, influencing crystal packing and stability. Tools like SHELX programs are critical for resolving these structural details .

Biological Relevance :

  • Brominated coumarins are less common in drug design than chlorinated analogs but may offer unique pharmacokinetic profiles. For example, the nitrile derivative (compound 12) could serve as a protease inhibitor due to its electrophilic carbon, whereas the carboxylic acid form may act as a chelating agent .

Biological Activity

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a brominated derivative of chromene, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C10H4Br2O5C_{10}H_4Br_2O_5 with a molecular weight of 363.95 g/mol. The presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a carboxylic acid group at position 3 enhances its reactivity and biological interactions .

PropertyValue
Molecular FormulaC₁₀H₄Br₂O₅
Molecular Weight363.95 g/mol
CAS Number116156-51-5
Melting PointNot Available
DensityNot Available

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that related flavonoids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Preliminary data on the dibromo compound suggest potential interactions with enzymes involved in metabolic pathways critical for cancer progression. Further investigation is necessary to elucidate these interactions and their implications for drug design.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has been reported to exhibit activity against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties .

Study on Anticancer Mechanisms

A study examining the effects of structurally similar compounds on cancer cell lines revealed that brominated derivatives can effectively reduce migration and invasion in lung cancer cells by targeting the phosphoinositide 3-kinase (PI3K) pathway . This suggests that this compound may also possess similar mechanisms worth exploring.

Antimicrobial Assessment

Another research effort focused on evaluating the antimicrobial efficacy of halogenated coumarins revealed that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. This reinforces the notion that the specific halogenation pattern of 6,8-dibromo derivatives could enhance their biological efficacy .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its halogenation pattern. A comparison with other related compounds highlights differences in biological activity:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene Nitro group at position 8Potential for different biological activity due to nitro substitution
6,8-Dichloro-2-oxo-2H-chromene Chlorine instead of bromineMay exhibit different reactivity profiles
7-Hydroxy-2-oxo-2H-chromene Lacks bromine substituentsOffers insights into the effects of halogenation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.